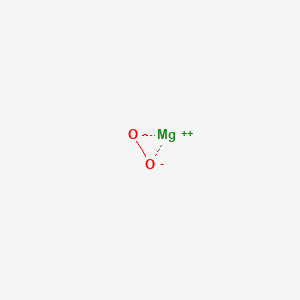
12-MOLYBDOSILICIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Molybdosilicic acid is a heteropoly acid with the chemical formula H₄SiMo₁₂O₄₀. It is a yellow, crystalline powder that is soluble in water, ethanol, and acetone, but insoluble in benzene and cyclohexane . This compound is known for its strong oxidizing properties in aqueous solutions and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Molybdosilicic acid can be synthesized by reacting sodium silicate with molybdenum trioxide in an acidic medium. The reaction typically involves dissolving sodium silicate in water, adding molybdenum trioxide, and then acidifying the solution with sulfuric acid. The mixture is then heated to promote the formation of this compound, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, this compound is produced by extracting sodium silicomolybdate with sulfuric acid and ether. Another method involves the metathesis reaction between molybdic acid and rare earth carbonates .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Molybdosilicic acid undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent in aqueous solutions.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where its protons are replaced by metal cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve aqueous solutions where this compound oxidizes organic and inorganic substrates.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used to reduce this compound.
Substitution: Metal salts like sodium or potassium salts can be used to substitute the protons in this compound.
Major Products:
Oxidation: The major products depend on the substrate being oxidized but often include oxidized organic compounds or metal oxides.
Reduction: Reduced forms of molybdenum, such as molybdenum blue.
Substitution: Metal-substituted molybdosilicic acids.
Wissenschaftliche Forschungsanwendungen
12-Molybdosilicic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of pyranocoumarins.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Wirkmechanismus
The mechanism of action of 12-molybdosilicic acid primarily involves its strong oxidizing properties. It can donate oxygen atoms to substrates, facilitating oxidation reactions. The molecular targets include organic molecules and metal ions, which undergo oxidation or substitution reactions. The pathways involved often include electron transfer processes where this compound acts as an electron acceptor .
Vergleich Mit ähnlichen Verbindungen
12-Molybdophosphoric Acid: Similar in structure but contains phosphorus instead of silicon.
12-Tungstosilicic Acid: Contains tungsten instead of molybdenum.
12-Tungstophosphoric Acid: Contains both tungsten and phosphorus.
Uniqueness: 12-Molybdosilicic acid is unique due to its specific combination of molybdenum and silicon, which imparts distinct catalytic and oxidizing properties. Compared to 12-molybdophosphoric acid, it has different thermal stability and reactivity profiles .
Eigenschaften
CAS-Nummer |
12027-12-2 |
|---|---|
Molekularformel |
H4Mo12O40Si |
Molekulargewicht |
1823.37 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









